![molecular formula C17H14ClNO B6596462 3-Benzyl-2-chloro-6-methoxyquinoline CAS No. 918518-74-8](/img/structure/B6596462.png)
3-Benzyl-2-chloro-6-methoxyquinoline
Overview
Description
3-Benzyl-2-chloro-6-methoxyquinoline is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-chloro-6-methoxyquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative, such as 2-chloroquinoline.
Substitution Reactions: The benzyl group is introduced through a substitution reaction, often using benzyl chloride in the presence of a base like sodium hydroxide.
Methoxylation: The methoxy group is introduced by reacting the intermediate compound with methanol in the presence of a catalyst like sodium methoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-chloro-6-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, benzyl chloride, and methanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological activities and applications.
Scientific Research Applications
Chemistry
3-Benzyl-2-chloro-6-methoxyquinoline serves as an intermediate in synthesizing more complex quinoline derivatives. Its unique structure allows for modifications that can lead to new compounds with enhanced properties.
Biology
This compound has been studied for its biological activities , particularly:
- Antimicrobial Properties: Exhibits significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. It also shows antifungal activity, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity: Preliminary studies suggest that it may interact with biological targets involved in cancer progression, indicating potential as an anticancer agent .
Medicine
Research indicates that this compound may have applications in drug development:
- Antituberculosis Agents: Its structure suggests potential efficacy against Mycobacterium tuberculosis, making it relevant in the search for new treatments for tuberculosis .
- Malaria Treatment: Similar quinoline derivatives have been explored for their antimalarial properties, suggesting a pathway for further investigation into this compound's therapeutic potential .
Data Table: Summary of Applications
Application Area | Specific Uses | Biological Activity |
---|---|---|
Chemistry | Intermediate for synthesis of quinoline derivatives | N/A |
Biology | Antimicrobial, anticancer | Significant inhibitory effects against bacteria and potential anticancer properties |
Medicine | Drug development (antituberculosis, antimalarial) | Potential efficacy against tuberculosis |
Case Study 1: Antimicrobial Activity
A study demonstrated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antimicrobial agent. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is critical for its antibacterial effect.
Case Study 2: Anticancer Potential
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. Further pharmacological evaluations are necessary to establish its efficacy and safety profile.
Mechanism of Action
The mechanism of action of 3-Benzyl-2-chloro-6-methoxyquinoline involves its interaction with specific molecular targets. It can inhibit enzymes or interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methoxyquinoline: A closely related compound with similar structural features.
3-Benzyl-6-bromo-2-methoxyquinoline: Another derivative with a bromine atom instead of chlorine.
Quinoline: The parent compound with a simpler structure.
Uniqueness
3-Benzyl-2-chloro-6-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl, chloro, and methoxy groups makes it a versatile compound for various applications.
Biological Activity
3-Benzyl-2-chloro-6-methoxyquinoline (C₁₂H₁₁ClN₁O) is a quinoline derivative characterized by the presence of a benzyl group, a chlorine atom, and a methoxy group. This compound has attracted significant attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including:
- Bacillus subtilis (Gram-positive)
- Escherichia coli (Gram-negative)
The minimal inhibitory concentrations (MIC) for these bacterial strains have been documented, demonstrating the compound's potential as an antimicrobial agent.
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. Studies have revealed its cytotoxic effects on several cancer cell lines, including:
- Breast cancer cells : MCF-7, MDA-MB-231
- Lung cancer cells : A549
- Prostate cancer cells : PC3
In vitro studies have shown that the compound can inhibit cell proliferation and induce apoptosis in these cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
The mechanism of action for this compound involves its interaction with specific molecular targets. It has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This interaction may lead to altered pharmacokinetics and potential drug-drug interactions, underscoring the importance of further pharmacological evaluation.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a recent study focusing on the anticancer efficacy of this compound, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic candidate for breast cancer treatment .
Properties
IUPAC Name |
3-benzyl-2-chloro-6-methoxyquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-20-15-7-8-16-13(11-15)10-14(17(18)19-16)9-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKROLEQJNDAHLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732042 | |
Record name | 3-Benzyl-2-chloro-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918518-74-8 | |
Record name | 3-Benzyl-2-chloro-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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